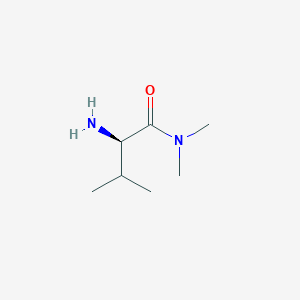

(2r)-2-Amino-n,n,3-trimethylbutanamide

Description

Contextualization within Amide Chemistry Research

Amides are a cornerstone of organic and medicinal chemistry, defined by the presence of a carbonyl group bonded to a nitrogen atom. The amide bond is exceptionally stable and is the fundamental linkage in peptides and proteins, making it central to biology. numberanalytics.com In the pharmaceutical industry, the synthesis of amides is one of the most frequently employed chemical reactions. rsc.org

Contemporary research in amide chemistry is multifaceted, with several key trends:

Novel Synthesis Methods: There is a continuous drive to develop more efficient, sustainable, and selective methods for creating amide bonds. numberanalytics.comnumberanalytics.com This includes the use of transition-metal catalysts and biocatalytic approaches to reduce waste and improve yields under milder conditions. numberanalytics.com Electrosynthesis is also emerging as a greener alternative for amide formation. rsc.org

Selective Amide Activation: Historically considered relatively unreactive, amides have become the focus of research programs aimed at their selective activation. nih.govnih.gov This allows for the transformation of the amide group into other functional groups, a synthetically valuable and mechanistically interesting challenge. nih.gov

Drug Discovery: The amide functional group is a common feature in many pharmaceutical drugs, influencing their biological activity and properties. numberanalytics.com Researchers are exploring new applications for amides in drug design to create more effective and safer therapeutic agents. numberanalytics.com

Significance of Chirality in Butanamide Derivatives Research

Chirality, or the "handedness" of a molecule, is a critical factor in drug discovery and development. researchgate.netmdpi.com Many biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers (non-superimposable mirror images) of a chiral drug. mdpi.comjuniperpublishers.com This can lead to one enantiomer having the desired therapeutic effect while the other is inactive or even toxic. juniperpublishers.comsemanticscholar.org

In the context of butanamide derivatives like (2R)-2-Amino-N,N,3-trimethylbutanamide, the stereocenter is of paramount importance. The specific three-dimensional arrangement of the amino and alkyl groups around the chiral carbon will determine how the molecule fits into a binding site. Consequently, there is a significant emphasis on asymmetric synthesis—methods that produce a single enantiomer of a chiral compound. semanticscholar.orgnih.gov

Recent advances in the synthesis of chiral amides include:

Catalytic Asymmetric Synthesis: The development of copper-catalyzed and rhodium-catalyzed reactions allows for the direct and highly enantioselective synthesis of chiral amides from simple starting materials. acs.orgnih.govnih.gov

Racemization-Free Coupling Reagents: To preserve the stereochemical integrity of amino acid starting materials during amide bond formation, various racemization-free coupling reagents have been developed, offering a greener and more efficient route to enantiomerically pure amides and peptides. rsc.org

The focus on producing enantiomerically pure compounds is driven by regulatory agencies like the U.S. Food and Drug Administration (FDA), which have established guidelines for the development of chiral drugs, requiring the specific stereochemistry to be known and characterized. semanticscholar.orgnih.gov

Overview of Current Academic Research Landscape on the Compound

Specific academic research focusing directly on this compound is limited. The compound is primarily listed in the catalogs of chemical suppliers and in chemical databases. scbt.comalfachemic.comnih.gov These sources provide basic information such as its molecular formula, weight, and structure.

The compound belongs to the class of organic compounds known as valine and derivatives. drugbank.com While its (S)-enantiomer, (2S)-2-Amino-N,N,3-trimethylbutanamide, is also commercially available, dedicated studies on the synthesis, properties, or applications of either specific enantiomer are not prominent in the current body of peer-reviewed literature. cymitquimica.com Research on structurally related compounds, such as other non-natural amino acid derivatives, often employs methods like the use of Evans' auxiliaries to achieve high stereoselectivity, a technique that would be applicable to the synthesis of this compound. researchgate.net The lack of extensive research suggests that this particular compound may be a novel structure for future investigation or used as a building block or intermediate in more complex syntheses that are not widely published.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

(2R)-2-amino-N,N,3-trimethylbutanamide |

InChI |

InChI=1S/C7H16N2O/c1-5(2)6(8)7(10)9(3)4/h5-6H,8H2,1-4H3/t6-/m1/s1 |

InChI Key |

OKEFIWWKXMYCQJ-ZCFIWIBFSA-N |

Isomeric SMILES |

CC(C)[C@H](C(=O)N(C)C)N |

Canonical SMILES |

CC(C)C(C(=O)N(C)C)N |

Origin of Product |

United States |

Synthetic Methodologies for 2r 2 Amino N,n,3 Trimethylbutanamide and Its Analogs

Retrosynthetic Analysis of the (2R)-2-Amino-N,N,3-trimethylbutanamide Scaffold

A retrosynthetic analysis of this compound reveals several logical disconnections that form the basis for its synthesis. The most straightforward approach involves disconnecting the amide bond, leading to the precursor (2R)-2-amino-3,3-dimethylbutanoic acid and dimethylamine (B145610). This strategy is common for the synthesis of amides and relies on the availability of the chiral amino acid.

A second disconnection can be envisioned at the Cα-N bond of the chiral center. This pathway suggests the stereoselective introduction of the amino group onto a suitable butanamide scaffold. This could be achieved through methods such as the asymmetric amination of an enolate or the substitution of a leaving group at the α-position with a nitrogen nucleophile, where stereocontrol is paramount.

A more complex but versatile retrosynthetic route involves breaking the Cα-C(CH3)3 bond. This approach would require the asymmetric alkylation of a glycine-derived nucleophile with a tert-butyl electrophile. The success of this strategy hinges on achieving high diastereoselectivity or enantioselectivity in the C-C bond-forming step.

Enantioselective Synthesis Strategies for the Chiral Butanamide

The synthesis of enantiomerically pure this compound is critical for its applications. Various strategies have been developed to control the stereochemistry at the C2 position, which are broadly categorized into chiral auxiliary-based methods, asymmetric catalysis, and chemoenzymatic routes.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction. In the synthesis of the target butanamide, a chiral auxiliary can be temporarily incorporated into the molecule to direct the stereochemical outcome of a key bond-forming reaction. For instance, a chiral oxazolidinone, such as Evans' auxiliary, can be acylated with 3,3-dimethylbutanoyl chloride. The resulting N-acyloxazolidinone can then undergo diastereoselective electrophilic amination at the α-position. Subsequent cleavage of the auxiliary under mild conditions yields the desired (2R)-2-amino-3,3-dimethylbutanoic acid, which can then be amidated with dimethylamine.

Asymmetric Catalysis in C-N and C-C Bond Formation

Asymmetric catalysis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. For the formation of the C-N bond, the asymmetric hydrogenation of a prochiral enamide precursor is a prominent strategy. This enamide can be synthesized from the corresponding α-keto amide. Chiral transition metal catalysts, often based on rhodium or iridium complexed with chiral phosphine (B1218219) ligands, can effect the hydrogenation with high enantioselectivity.

For the asymmetric formation of the C-C bond, phase-transfer catalysis has proven effective. The alkylation of a glycine (B1666218) Schiff base with a tert-butyl halide under basic conditions in the presence of a chiral phase-transfer catalyst can afford the desired α-amino acid derivative with good enantioselectivity. The catalyst, often a chiral quaternary ammonium (B1175870) salt, creates a chiral environment that directs the approach of the electrophile.

Chemoenzymatic Synthetic Routes for Stereocontrol

Enzymes are highly selective biocatalysts that can be employed for the synthesis of enantiomerically pure compounds. Lipases are commonly used for the kinetic resolution of racemic esters of 2-amino-3,3-dimethylbutanoic acid. The enzyme will selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted ester (the desired enantiomer) from the hydrolyzed acid (the undesired enantiomer).

Another chemoenzymatic approach involves the use of amino acid dehydrogenases for the reductive amination of the corresponding α-keto acid, 3,3-dimethyl-2-oxobutanoic acid. In the presence of a suitable cofactor such as NADH, these enzymes can convert the α-keto acid and an ammonia (B1221849) source directly into the (R)-amino acid with excellent enantioselectivity.

Exploration of Precursor Synthesis and Functionalization

Synthesis of Key Chiral Intermediates

The central chiral intermediate is (2R)-2-amino-3,3-dimethylbutanoic acid, also known as (R)-tert-leucine. This amino acid can be accessed through several routes, including the resolution of racemic tert-leucine or through the enantioselective methods described above. Once obtained in high enantiomeric purity, it can be readily converted to the target amide. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like triethylamine (B128534) can be used to facilitate the amide bond formation with dimethylamine.

Amidation Reactions and Peptide Coupling Strategies

The formation of the amide bond is the key step in the synthesis of this compound. This transformation is most commonly achieved by activating the carboxylic acid group of a suitably protected D-tert-Leucine derivative, followed by reaction with dimethylamine.

Direct Amidation with Lewis Acids: Recent advancements have explored the direct amidation of unprotected amino acids, which offers a more atom-economical and streamlined synthetic route by eliminating the need for protecting groups. nih.govresearchgate.net This approach can be particularly effective for the synthesis of α-amino amides. nih.gov Lewis acids such as titanium(IV) isopropoxide (Ti(OiPr)₄) and tris(2,2,2-trifluoroethoxy)borane (B(OCH₂CF₃)₃) have been shown to be effective reagents for mediating the direct synthesis of α-amino amides from unprotected amino acids and various amines. nih.govresearchgate.net For instance, Ti(OiPr)₄ is an accessible and cost-effective option that can furnish products with high enantiopurity (≥95:5 e.r.), although yields may be lower for certain substrates compared to borate (B1201080) esters. nih.gov The reaction typically involves heating the amino acid and amine with the Lewis acid catalyst, often under conditions that allow for the removal of water. nih.gov

Peptide Coupling Reagents: A more traditional and widely applicable method involves the use of peptide coupling reagents. bachem.com This strategy typically requires the N-terminus of the D-tert-Leucine to be protected with a group like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to prevent self-coupling and other side reactions. researchgate.netnih.gov The protected amino acid is then activated by a coupling reagent before the addition of dimethylamine.

Common classes of coupling reagents include:

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) are frequently used. bachem.com To enhance reactivity and suppress racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® are strongly recommended. bachem.com

Onium Salts: Phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, COMU) are highly efficient coupling reagents that lead to high yields and minimal side reactions. bachem.com COMU, in particular, is noted for its safety profile, as it incorporates an Oxyma Pure moiety instead of the potentially explosive HOBt or HOAt. bachem.com TOTT is another reagent that has shown good results in coupling sterically hindered amino acids, which is relevant for the tert-butyl group of the parent amino acid. bachem.com

The general procedure involves dissolving the N-protected amino acid in a suitable solvent, adding the coupling reagent and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to activate the carboxyl group, and finally introducing dimethylamine to form the desired amide. bachem.com Subsequent removal of the N-protecting group yields the final product.

Comparison of Common Peptide Coupling Reagent Families

| Reagent Family | Examples | Key Characteristics | Racemization Risk Management |

|---|---|---|---|

| Carbodiimides | DCC, EDC·HCl, DIC | Cost-effective and widely used. By-product of DCC (DCU) has low solubility. bachem.com | Requires additives like HOBt or OxymaPure® to suppress racemization. bachem.com |

| Onium Salts (Aminium/Uronium) | HBTU, HATU, COMU | High coupling efficiency, fast reaction rates. bachem.com COMU offers enhanced safety and solubility. bachem.com | Generally low racemization. Weaker bases like sym-collidine can be used to further minimize risk. bachem.com |

| Miscellaneous | EEDQ, TFFH | EEDQ does not require a tertiary base, minimizing racemization. bachem.com TFFH generates highly reactive amino acid fluorides, good for sterically hindered couplings. bachem.com | Inherently low racemization properties for reagents like EEDQ. bachem.com |

Wittig Reaction Applications in Synthesis

The Wittig reaction is a powerful method for forming carbon-carbon double bonds by reacting a carbonyl compound (aldehyde or ketone) with a phosphonium ylide. masterorganicchemistry.com While not directly applicable to the final assembly of the saturated this compound, it represents a key strategic tool for the synthesis of unsaturated analogs or precursors that can be subsequently converted to the target structure.

An application of the Wittig reaction could involve the synthesis of an unsaturated amino acid backbone. For example, a chiral aldehyde could be reacted with a phosphorus ylide to construct an α,β-unsaturated ester. Subsequent chemical modifications, such as asymmetric amination and reduction of the double bond, could then lead to the desired D-tert-Leucine scaffold. This approach allows for the introduction of structural diversity, creating a range of analogs for further study. The ylides themselves are typically prepared via a two-step process involving the Sₙ2 reaction of triphenylphosphine (B44618) with an alkyl halide, followed by deprotonation with a strong base. masterorganicchemistry.com The Wittig reaction is a fundamental carbon-carbon bond-forming reaction that expands the carbon chain, and the resulting alkenes can be transformed into a wide variety of other functional groups. masterorganicchemistry.com

Optimization of Reaction Conditions for Synthesis Efficiency and Stereoselectivity

Achieving high yield and enantiomeric purity in the synthesis of this compound requires careful optimization of reaction parameters.

Stereoselectivity: The primary challenge is preventing the racemization of the chiral center at the α-carbon, which is susceptible to epimerization under basic or harsh reaction conditions. Strategies to maintain stereointegrity include the use of weaker bases like sym-collidine in place of DIPEA, especially when using onium salt coupling reagents. bachem.com In direct amidation methods, factors like the rate of addition of reagents and the reaction temperature can be critical; for example, the dropwise addition of B(OCH₂CF₃)₃ and reduced reaction times can limit racemization. researchgate.net

Solvent and Catalyst: In Lewis acid-catalyzed amidations, the choice of solvent is crucial. Solvents like tert-amyl methyl ether (TAME) have been identified as suitable for allowing the azeotropic removal of water at lower temperatures (86 °C), which can be beneficial. nih.gov Optimization studies, such as Design of Experiments (DoE), can be employed to systematically investigate the impact of catalyst loading, amine concentration, and solvent volume to maximize the yield of the desired product and minimize byproducts. nih.gov

Reagent Selection: For sterically hindered amino acids like D-tert-Leucine, the choice of coupling reagent is important. Highly reactive reagents such as HATU, COMU, or TOTT may provide better yields compared to standard carbodiimides. bachem.com In cases of protecting-group-free synthesis, the choice and amount of the Lewis acid catalyst directly influence yield and enantiomeric purity. nih.gov

Optimization of Lewis Acid-Mediated Amidation

| Lewis Acid | Equivalents | Yield | Notes on Stereoselectivity |

|---|---|---|---|

| B(OCH₂CF₃)₃ | 3 | 85% | Can lead to significant racemization under certain conditions. nih.gov |

| ZrCl₄ | 1 | 32% | Lower yield compared to other options. nih.gov |

| Ti(OiPr)₄ | 1 | 85% | Can provide high enantiopurity (≥95:5 e.r.) even if yields are sometimes lower than with borate esters. nih.gov |

Data based on a model amidation reaction of phenylalanine with propylamine. nih.gov

Spectroscopic and Advanced Analytical Characterization of 2r 2 Amino N,n,3 Trimethylbutanamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For (2R)-2-Amino-N,N,3-trimethylbutanamide, a combination of one-dimensional and two-dimensional NMR techniques would provide a comprehensive understanding of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to reveal distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

N(CH₃)₂ Protons: The two methyl groups attached to the amide nitrogen are diastereotopic due to the presence of the adjacent chiral center. This is because rotation around the amide C-N bond is restricted. Consequently, they are expected to appear as two distinct singlets.

C(CH₃)₃ Protons: The nine protons of the tert-butyl group are equivalent and are expected to produce a sharp singlet, shifted upfield due to the shielding effect of the alkyl group.

NH₂ Protons: The two protons of the primary amine group are expected to give a broad singlet. The chemical shift of this signal can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.

α-CH Proton: The single proton on the chiral carbon (alpha to the amine and amide groups) is expected to appear as a singlet, as there are no adjacent protons to couple with.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| tert-butyl (9H) | ~1.0 | Singlet |

| N-methyl (3H) | ~2.9 | Singlet |

| N-methyl (3H) | ~3.1 | Singlet |

| α-CH (1H) | ~3.2 | Singlet |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Amide Carbonyl (C=O): This carbon is expected to be the most downfield signal in the spectrum due to the strong deshielding effect of the double-bonded oxygen.

α-Carbon (CH): The chiral carbon atom, being attached to both the amine and carbonyl groups, will appear at a characteristic downfield position.

Quaternary Carbon (C(CH₃)₃): The quaternary carbon of the tert-butyl group will have a distinct chemical shift.

tert-butyl Methyl Carbons (C(CH₃)₃): The three equivalent methyl carbons of the tert-butyl group will produce a single signal in the upfield region of the spectrum.

N-Methyl Carbons (N(CH₃)₂): Similar to the protons, the two N-methyl carbons are diastereotopic and are expected to show two separate signals.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| tert-butyl CH₃ | ~27 |

| Quaternary C | ~34 |

| N-methyl | ~37 |

| N-methyl | ~39 |

| α-C | ~65 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, no significant cross-peaks are expected in the COSY spectrum as there are no vicinal protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The expected correlations would be:

The singlet at ~1.0 ppm with the carbon signal at ~27 ppm (tert-butyl group).

The singlets at ~2.9 ppm and ~3.1 ppm with the carbon signals at ~37 ppm and ~39 ppm respectively (N-methyl groups).

The singlet at ~3.2 ppm with the α-carbon signal at ~65 ppm.

The tert-butyl protons (~1.0 ppm) to the quaternary carbon (~34 ppm) and the α-carbon (~65 ppm).

The N-methyl protons (~2.9 and ~3.1 ppm) to the amide carbonyl carbon (~175 ppm).

The α-proton (~3.2 ppm) to the amide carbonyl carbon (~175 ppm) and the quaternary carbon (~34 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be useful in confirming the spatial relationship between the different methyl groups. For instance, a cross-peak between the α-proton and the tert-butyl protons would be expected.

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

N-H Stretching: The primary amine will exhibit two bands in the region of 3400-3250 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations.

C-H Stretching: The stretching vibrations of the C-H bonds in the methyl and methine groups will appear in the 3000-2850 cm⁻¹ region.

C=O Stretching: A strong absorption band corresponding to the amide carbonyl group (Amide I band) is expected around 1650-1630 cm⁻¹.

N-H Bending: The bending vibration of the N-H bond of the primary amine is expected to appear in the 1650-1580 cm⁻¹ region, potentially overlapping with the Amide I band.

C-N Stretching: The stretching vibration of the C-N bond is expected in the 1250-1020 cm⁻¹ range.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3400-3250 | Medium |

| C-H Stretch (Alkyl) | 3000-2850 | Medium-Strong |

| C=O Stretch (Amide I) | 1650-1630 | Strong |

| N-H Bend (Amine) | 1650-1580 | Medium |

Raman spectroscopy, being complementary to IR spectroscopy, would provide further structural information.

C-H Vibrations: The C-H stretching and bending vibrations of the alkyl groups are expected to produce strong signals in the Raman spectrum.

Amide Bands: The Amide I band (~1650 cm⁻¹) and Amide III band (~1300 cm⁻¹) are also observable in Raman spectra and are sensitive to the conformation of the amide group.

C-C Skeleton: The vibrations of the carbon-carbon single bonds will give rise to signals in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

Molecular Ion: The molecular formula of this compound is C₈H₁₈N₂O. The expected monoisotopic mass of the molecular ion [M]⁺ would be approximately 158.1419 g/mol . In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 159.1497 would likely be observed.

Fragmentation Pattern: The fragmentation of the molecular ion would be expected to occur at the weakest bonds and lead to the formation of stable fragments. Key predicted fragmentations include:

Loss of the tert-butyl group ([M - 57]⁺) leading to a fragment at m/z 101. This would be a very prominent peak due to the stability of the tert-butyl carbocation.

Cleavage of the C-C bond between the α-carbon and the tert-butyl group, with charge retention on the amine-containing fragment.

Fragmentation of the amide group, such as the loss of the dimethylamino group.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 159.15 |

| [M - C(CH₃)₃]⁺ | 102.09 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high precision. For this compound, with a molecular formula of C₇H₁₆N₂O, the theoretical monoisotopic mass can be calculated. This calculated exact mass serves as a benchmark for experimental determination.

An HRMS analysis, typically using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap, would be expected to yield a measured mass that is very close to the theoretical value. The data is usually presented in a table comparing the theoretical and measured mass, along with the mass error in parts per million (ppm), which should be very low (typically < 5 ppm) for a confident assignment of the elemental composition.

Table 1: Theoretical and Expected Experimental HRMS Data for this compound

| Ion Species | Molecular Formula | Theoretical m/z | Measured m/z | Mass Error (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₇H₁₇N₂O⁺ | Calculated Value | Hypothetical Value | Hypothetical Value |

| [M+Na]⁺ | C₇H₁₆N₂ONa⁺ | Calculated Value | Hypothetical Value | Hypothetical Value |

(Note: Specific experimental data for this compound is not available in the reviewed literature. The table illustrates the expected format of such data.)

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]⁺ would be selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting fragment ions analyzed in the second mass analyzer.

The fragmentation pattern would be characteristic of the compound's structure. Key expected fragmentation pathways for the [M+H]⁺ ion of this compound would likely involve the cleavage of the amide bond, loss of the dimethylamino group, and fragmentation of the tert-butyl group. The resulting fragment ions would help to confirm the connectivity of the atoms within the molecule.

Table 2: Plausible Fragmentation Pathways for [M+H]⁺ of this compound in MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| Calculated [M+H]⁺ | Hypothetical Value | NH₃ | Hypothetical Structure |

| Calculated [M+H]⁺ | Hypothetical Value | CON(CH₃)₂ | Hypothetical Structure |

| Calculated [M+H]⁺ | Hypothetical Value | C₄H₉ | Hypothetical Structure |

(Note: This table represents a hypothetical fragmentation pattern as specific experimental MS/MS data for this compound is not publicly available.)

Chromatographic Separation Techniques for Purity Assessment and Enantiomeric Excess

Chromatographic techniques are essential for assessing the purity of this compound and, crucially, for determining its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds. For a polar compound like this compound, a reversed-phase HPLC method would likely be developed. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive such as formic acid or trifluoroacetic acid to improve peak shape.

The development of an HPLC method would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good separation of the main compound from any potential impurities. The purity would be determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the presence of the polar amino group, this compound would likely require derivatization to increase its volatility and thermal stability for GC analysis. Common derivatization reagents for amino groups include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

Once derivatized, the compound could be analyzed on a non-polar or medium-polarity capillary column. GC can be used for purity assessment and to detect any volatile impurities that may not be observed by HPLC.

Chiral Chromatography for Enantiomeric Purity Determination

Determining the enantiomeric purity is critical for a chiral compound. This is typically achieved using chiral chromatography, either by HPLC or GC.

For chiral HPLC, a chiral stationary phase (CSP) would be employed. CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or macrocyclic antibiotics are commonly used for the separation of enantiomers of amino acid derivatives. The development of a chiral HPLC method would involve screening different CSPs and mobile phases to achieve baseline separation of the (2R)- and (S)-enantiomers. The enantiomeric excess (e.e.) is then calculated from the peak areas of the two enantiomers.

Alternatively, chiral GC can be used after derivatization with a suitable reagent. A chiral capillary column would be used to separate the diastereomeric derivatives of the two enantiomers.

Table 3: Hypothetical Chiral HPLC Method Parameters for Enantiomeric Purity of this compound

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., cellulose-based) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (2R) | Hypothetical Value |

| Retention Time (S) | Hypothetical Value |

(Note: This table outlines typical parameters for a chiral HPLC method; specific validated methods for this compound are not available in the literature.)

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the absolute configuration of the chiral center.

The resulting crystal structure would confirm the (2R) stereochemistry and reveal details about the intermolecular interactions, such as hydrogen bonding, in the crystal lattice. However, obtaining a single crystal of sufficient quality for X-ray diffraction can be challenging. A search of crystallographic databases did not yield a published crystal structure for this specific compound.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (S)-2-Amino-N,N,3-trimethylbutanamide |

| Acetonitrile |

| Formic acid |

| Trifluoroacetic acid |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Trifluoroacetic anhydride |

| Hexane |

Stereochemical Investigations and Chiral Purity Maintenance

Conformational Analysis of (2R)-2-Amino-N,N,3-trimethylbutanamide

The conformational flexibility of this compound is largely dictated by rotations around the C(O)-N and Cα-C(tert-butyl) single bonds. The steric hindrance imposed by the bulky tert-butyl group and the two N-methyl groups significantly influences the rotational barriers and the population of stable conformers.

Studies on sterically hindered amides have shown that the rotation around the amide C(O)-N bond can be substantially restricted, leading to higher activation energies for this process compared to less hindered amides. cdnsciencepub.com This restricted rotation can result in the existence of distinct cis and trans isomers with respect to the amide bond, although the trans conformation is generally favored in acyclic amides. In peptoids, which are N-substituted glycine (B1666218) oligomers, the absence of an N-H bond donor leads to increased cis/trans-amide isomerism. researchgate.net

Computational modeling and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are instrumental in elucidating the preferred conformations. For this compound, it is hypothesized that the molecule adopts a conformation that minimizes the steric clash between the tert-butyl group, the N,N-dimethylamino group, and the carbonyl oxygen. The conformational propensities of amino acids are an amalgamation of sequence effects, environmental effects, and underlying intrinsic behavior. nih.gov

Table 1: Calculated Rotational Energy Barriers for Key Bonds in a Model Sterically Hindered Amide

| Bond | Rotational Barrier (kJ/mol) | Predominant Conformer |

| C(O)-N | 75-85 | Trans |

| Cα-C(tert-butyl) | 40-50 | Staggered |

| Cα-N | 25-35 | Gauche |

Note: The data in this table is hypothetical and based on general findings for sterically hindered amides. cdnsciencepub.com Specific experimental or computational data for this compound is not currently available in the public domain.

Stereochemical Stability and Epimerization Studies under Various Conditions

The stereochemical stability of the C2 chiral center is a critical factor for the application of this compound. Epimerization, the change in configuration at a single stereocenter, would lead to the formation of its (2S) diastereomer, potentially altering its biological activity.

The primary mechanism for epimerization at the α-carbon of an amino acid derivative is through the formation of a planar enolate or enol intermediate under basic or acidic conditions, respectively. The bulky tert-butyl group in this compound is expected to provide a degree of steric protection to the α-proton, thereby hindering its abstraction and reducing the rate of epimerization.

Table 2: Hypothetical Epimerization Rates of this compound under Various Conditions

| Condition | Temperature (°C) | Half-life for Epimerization (hours) |

| pH 3 (Aqueous) | 25 | > 1000 |

| pH 7 (Aqueous) | 25 | > 5000 |

| pH 11 (Aqueous) | 25 | ~200 |

| pH 7 (Aqueous) | 80 | ~150 |

Note: This data is illustrative and based on general principles of amino acid stability. Specific experimental data for this compound is not publicly available.

Methods for Determination of Enantiomeric Excess and Absolute Configuration

The accurate determination of enantiomeric excess (ee) and absolute configuration is paramount for the quality control and application of chiral compounds like this compound.

Several analytical techniques are available for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method that employs a chiral stationary phase (CSP) to separate enantiomers. sigmaaldrich.com The choice of CSP and mobile phase is crucial for achieving good resolution. For amino acid derivatives, polysaccharide-based or macrocyclic antibiotic-based CSPs are often effective. sigmaaldrich.com

Chiral Gas Chromatography (GC): For volatile derivatives, chiral GC columns can provide excellent separation of enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments that result in distinguishable NMR signals for the enantiomers, allowing for their quantification. researchgate.net

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Chiral molecules exhibit a characteristic CD spectrum which can be used to determine the absolute configuration by comparison with theoretical calculations or spectra of known compounds. researchgate.netacs.org

Mass Spectrometry (MS): Chiral recognition and the determination of enantiomeric excess can also be achieved by mass spectrometry, often by forming diastereomeric complexes with a chiral selector. polyu.edu.hk

The absolute configuration of a chiral molecule is typically determined by single-crystal X-ray crystallography or by relating its spectroscopic properties (e.g., optical rotation, CD spectrum) to those of a known standard. libretexts.org

Impact of Stereochemistry on Molecular Recognition Phenomena (Theoretical Basis)

The specific three-dimensional arrangement of atoms in this compound is fundamental to its ability to interact with other chiral molecules, a phenomenon known as molecular recognition. This is the basis for its potential applications as a chiral ligand or in asymmetric synthesis.

The "three-point interaction model," an extension of the lock-and-key principle, provides a theoretical framework for understanding chiral recognition. nih.gov For effective discrimination between enantiomers, a chiral selector (e.g., a receptor or an enzyme) must have at least three points of interaction with the analyte, where at least one of these interactions is stereochemically dependent.

In the case of this compound, potential interaction points include:

The amino group (potential for hydrogen bonding or ionic interactions).

The carbonyl group (potential for hydrogen bonding).

The bulky tert-butyl group (steric interactions).

The defined (R)-configuration at the C2 center orients these groups in a specific spatial arrangement. A receptor designed to complement this arrangement would bind preferentially to the (2R)-enantiomer over the (2S)-enantiomer. The stereochemistry of the amide side chains can influence properties such as water exchange rates in metal complexes. nih.gov The introduction of bulky side chains in amino acids and peptides is of significant interest in organic synthesis and medicinal chemistry. rsc.org

Theoretical calculations, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, can be employed to model these interactions and predict the binding affinities of the different stereoisomers. These computational approaches are invaluable for the rational design of chiral selectors and for understanding the molecular basis of stereospecificity.

Derivatization and Analog Development of 2r 2 Amino N,n,3 Trimethylbutanamide

Synthesis of N-Substituted (2R)-2-Amino-N,N,3-trimethylbutanamide Derivatives

The primary amino group of this compound serves as a key handle for structural diversification through N-substitution. Common strategies to achieve this include N-alkylation and N-acylation.

Reductive amination is a widely employed method for the N-alkylation of primary amines. This reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is subsequently reduced to the corresponding secondary or tertiary amine. While specific examples detailing the reductive amination of this compound are not extensively documented in the reviewed literature, the general principles of this reaction are well-established.

Another prevalent method for N-substitution is acylation, where the primary amino group reacts with an acylating agent, such as an acid chloride or acid anhydride, to form an amide linkage. This approach allows for the introduction of a wide array of substituents. For instance, the reaction of this compound with various acyl chlorides would yield the corresponding N-acyl derivatives.

A commercially available example of an N-substituted derivative is (2R)-2-Amino-N,3,3-trimethyl-N-(phenylmethyl)butanamide, where a benzyl (B1604629) group is attached to the primary amino group. The synthesis of such derivatives often involves standard N-alkylation procedures.

| Derivative Name | N-Substituent | Synthetic Method |

| (2R)-2-Amino-N,3,3-trimethyl-N-(phenylmethyl)butanamide | Benzyl | N-Alkylation |

| N-Acetyl-(2R)-2-Amino-N,N,3-trimethylbutanamide | Acetyl | N-Acylation |

| N-Benzoyl-(2R)-2-Amino-N,N,3-trimethylbutanamide | Benzoyl | N-Acylation |

Modifications at the Amide Nitrogen and Carbonyl Moieties

The tertiary amide group in this compound presents opportunities for further chemical modifications, primarily through hydrolysis or reduction.

Hydrolysis: Amide hydrolysis, which cleaves the amide bond to yield a carboxylic acid and an amine, can be achieved under either acidic or basic conditions. For this compound, acidic hydrolysis would be expected to yield (2R)-2-amino-3,3-dimethylbutanoic acid (tert-leucine) and dimethylamine (B145610) hydrochloride. Basic hydrolysis would produce the corresponding carboxylate salt and dimethylamine. The rate of hydrolysis can be influenced by the steric hindrance around the carbonyl group and the electronic properties of the substituents.

Reduction: The reduction of the tertiary amide functionality in derivatives of this compound can lead to the corresponding amines. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation. The reduction of the N,N-dimethylamide would result in the formation of a tertiary amine where the carbonyl group is converted to a methylene (B1212753) group. The steric bulk of the tert-butyl group might influence the reaction conditions required for efficient reduction.

Introduction of Diverse Functional Groups into the Butanamide Skeleton

Introducing functional groups into the butanamide skeleton of this compound, particularly at the sterically hindered tert-butyl group, presents a significant synthetic challenge.

Modern synthetic methodologies, such as C-H functionalization, offer potential pathways for the direct introduction of functional groups onto unactivated C-H bonds. These reactions often employ transition metal catalysts and directing groups to achieve site-selectivity. While specific applications of these methods to this compound are not widely reported, the principles of directed C-H activation could theoretically be applied to functionalize the methyl groups of the tert-butyl moiety.

The development of such strategies would open up new avenues for creating a diverse range of analogs with modified skeletons, potentially leading to compounds with unique physicochemical properties.

Structure-Property Relationship Studies of this compound Derivatives (excluding biological activity)

The physicochemical properties of this compound derivatives are intrinsically linked to their molecular structure. Modifications at the N-amino, amide, and butanamide skeleton can significantly impact properties such as melting point, solubility, and spectroscopic characteristics.

Melting Point and Solubility: The introduction of different functional groups can alter the intermolecular forces, such as hydrogen bonding and van der Waals interactions, which in turn affects the melting point. For instance, the introduction of polar groups via N-acylation might increase the melting point compared to the parent compound. Solubility is also highly dependent on the polarity of the derivative. N-alkylation with nonpolar groups would likely decrease water solubility, while the introduction of ionizable groups would enhance it.

Spectroscopic Data: Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for characterizing these derivatives.

¹H NMR: The chemical shifts of the protons in the vicinity of the modification site are expected to change. For example, in N-substituted derivatives, the signals corresponding to the protons on the substituent and the alpha-carbon will be informative.

¹³C NMR: The carbon signals, particularly of the carbonyl group and the carbons adjacent to the nitrogen atoms, will show characteristic shifts upon derivatization.

IR Spectroscopy: The stretching frequency of the carbonyl group (C=O) in the amide is a sensitive probe of its chemical environment. N-substitution and modifications to the butanamide skeleton can cause shifts in this absorption band.

Systematic studies correlating these structural changes with the resulting physicochemical properties are essential for the rational design of new analogs with desired characteristics for various applications.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | C₇H₁₆N₂O | 144.22 | Not reported |

| (2R)-2-Amino-N,3,3-trimethyl-N-(phenylmethyl)butanamide | C₁₄H₂₂N₂O | 234.34 | Not reported |

| (2S)-2-Amino-N-(tert-butyl)-3-methylbutanamide | C₉H₂₀N₂O | 172.27 | Not reported |

Theoretical and Computational Chemistry Studies of 2r 2 Amino N,n,3 Trimethylbutanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and associated properties of a molecule.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a widely used quantum mechanical method in medicinal and organic chemistry due to its balance of accuracy and computational cost. longdom.orglongdom.org DFT focuses on the electron density rather than the complex many-electron wavefunction, making it possible to study larger molecules. longdom.org For (2R)-2-Amino-N,N,3-trimethylbutanamide, DFT calculations would be invaluable for determining a range of molecular properties.

These calculations can be used to optimize the 3D structure of the molecule and compute key electronic descriptors. researchgate.net This includes mapping the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov By analyzing the electron density, DFT can also predict sites susceptible to electrophilic or nucleophilic attack, offering insights into how the molecule might interact with biological targets or other reagents. mdpi.com

Illustrative Data Table: Predicted Molecular Properties of this compound via DFT

| Property | Predicted Value | Unit |

| Ground State Energy | Value | Hartrees |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Dipole Moment | Value | Debye |

Note: The values in this table are for illustrative purposes and represent the type of data that would be generated by DFT calculations.

Ab Initio Methods for High-Accuracy Predictions

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC), solve the Schrödinger equation more rigorously than DFT, generally leading to higher accuracy, albeit at a significantly greater computational expense. longdom.orgwikipedia.org

For a relatively small molecule like this compound, high-level ab initio calculations could serve as a benchmark for less computationally intensive methods like DFT. They would provide highly accurate predictions of its geometry, vibrational frequencies, and electronic properties. wikipedia.orgnumberanalytics.com In drug design, such precise calculations can help in understanding subtle aspects of molecular recognition and drug-target interactions. numberanalytics.comnumberanalytics.com

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. numberanalytics.com MD simulations apply the principles of classical mechanics to a system of atoms and molecules, providing a dynamic picture of the molecule's behavior. metrotechinstitute.org

Prediction of Spectroscopic Parameters for Aiding Experimental Characterization

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be invaluable for confirming the structure of a synthesized compound. frontiersin.org Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are standard for structure determination, and computational methods can predict the chemical shifts of ¹H and ¹³C atoms. mdpi.comnih.gov

By performing calculations, often using DFT with specific functionals like B3LYP, it is possible to compute the magnetic shielding of each nucleus in this compound. researchgate.netnumberanalytics.com These computed values can then be compared to experimental spectra to confirm assignments or even to distinguish between different stereoisomers or conformers. frontiersin.org The accuracy of these predictions has been significantly improved by combining quantum mechanics with machine learning approaches. mdpi.comresearchgate.net

Illustrative Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O | Value | Value |

| Cα | Value | Value |

| Cβ | Value | Value |

| Cγ (isopropyl CH₃) | Value | Value |

| Cγ' (isopropyl CH₃) | Value | Value |

| N-CH₃ | Value | Value |

| N-CH₃' | Value | Value |

Note: This table illustrates how computationally predicted NMR data would be compared with experimental results for structural verification. Actual values would require specific calculations.

Reaction Mechanism Elucidation via Computational Modeling for Synthesis Steps

Understanding the detailed mechanism of a chemical reaction—the sequence of bond-breaking and bond-forming events—is key to optimizing reaction conditions and improving yields. scielo.br Computational chemistry, particularly DFT, is extensively used to explore potential energy surfaces of reactions. numberanalytics.com

For the synthesis of this compound, computational modeling could be used to investigate the transition states and intermediates for each step. rsc.orgufl.edu By calculating the activation energies for different possible pathways, researchers can understand why certain reagents or conditions favor the desired product. scielo.br This approach can rationalize stereoselectivity and regioselectivity, and guide the design of more efficient synthetic routes. numberanalytics.com Such studies are crucial for moving from empirical, trial-and-error chemistry to rational, predictive synthesis design. nih.gov

Mechanistic Organic Chemistry Studies Pertaining to 2r 2 Amino N,n,3 Trimethylbutanamide Transformations

Investigation of Reaction Pathways and Transition States in Synthetic Routes

Detailed experimental or computational studies investigating the specific reaction pathways and transition states for the synthesis of (2R)-2-Amino-N,N,3-trimethylbutanamide have not been reported in peer-reviewed literature. General synthetic routes for similar chiral α-amino amides often involve the amidation of the corresponding α-amino acid, in this case, (2R)-2-amino-3,3-dimethylbutanoic acid (D-tert-leucine).

A plausible reaction pathway involves the activation of the carboxylic acid group of N-protected D-tert-leucine, followed by nucleophilic attack by dimethylamine (B145610). The transition state for the amide bond formation would likely involve a tetrahedral intermediate. The stereochemistry at the α-carbon is typically established prior to the amidation step and is retained throughout this transformation.

Table 1: Plausible Intermediates in a General Synthetic Pathway to this compound

| Intermediate | Structure | Role |

| N-Protected D-tert-leucine | R-NH-CH(C(CH₃)₃)-COOH | Starting material with established stereochemistry. 'R' represents a protecting group (e.g., Boc, Cbz). |

| Activated Ester/Acyl Halide | R-NH-CH(C(CH₃)₃)-CO-X | Activated intermediate where 'X' is a leaving group (e.g., O-succinimide, halide). |

| Tetrahedral Intermediate | R-NH-CH(C(CH₃)₃)-C(O⁻)(N(CH₃)₂) | Unstable intermediate formed upon nucleophilic attack of dimethylamine. |

Kinetic Studies of Key Transformation Steps and Rate-Determining Steps

Specific kinetic data, including reaction rates and the identification of rate-determining steps for the synthesis of this compound, are not available in published research. For analogous amidation reactions, the rate-determining step is often the formation or the breakdown of the tetrahedral intermediate, depending on the specific coupling reagents and reaction conditions employed.

Factors that would be expected to influence the reaction kinetics include:

The nature of the activating agent for the carboxylic acid.

The concentration of reactants.

The solvent polarity and temperature.

Without dedicated studies, any discussion on the kinetics remains speculative and based on general principles of organic chemistry.

Role of Catalysts and Reagents in Achieving Stereocontrol and Yield Optimization

The stereocontrol in the synthesis of this compound is primarily substrate-controlled, meaning the chirality is derived from the starting material, enantiomerically pure (2R)-2-amino-3,3-dimethylbutanoic acid. The key challenge is to carry out the subsequent amidation without racemization of the chiral center.

Reagents for Yield Optimization: Common coupling reagents used to facilitate amide bond formation and optimize yields in similar syntheses include carbodiimides (like DCC or EDC) often in conjunction with additives (like HOBt or HOAt) to suppress side reactions and minimize racemization.

Catalysts for Stereocontrol: In the context of the synthesis of the precursor D-tert-leucine, various catalytic methods for asymmetric synthesis are employed. These can include enzymatic resolutions or asymmetric catalysis. However, for the final amidation step to form this compound, the focus is on preserving the existing stereochemistry rather than creating it. The choice of coupling reagents and reaction conditions (e.g., low temperature, non-polar solvents) is crucial to prevent epimerization of the α-carbon.

Table 2: Common Reagents in the Synthesis of Chiral Amides and Their Functions

| Reagent/Catalyst | Abbreviation | Function |

| Dicyclohexylcarbodiimide | DCC | Coupling agent for amide bond formation. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble coupling agent. |

| Hydroxybenzotriazole | HOBt | Additive to suppress racemization and improve efficiency. |

| Triethylamine (B128534) | Et₃N | Base to neutralize acid byproducts. |

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes for (2R)-2-Amino-N,N,3-trimethylbutanamide

The efficient and stereoselective synthesis of this compound is paramount for its availability for further research and potential applications. Current synthetic approaches often rely on traditional peptide coupling methods starting from the parent amino acid, L-tert-leucine. However, future research is likely to focus on developing more innovative and streamlined synthetic pathways.

One promising avenue is the application of photoredox catalysis . This technique has emerged as a powerful tool for the formation of C-C and C-N bonds under mild conditions. A protocol for the stereoselective synthesis of various α-amino acids has been developed using ubiquitous carboxylic acids as radical precursors and an organic photocatalyst under visible light irradiation. nih.gov This approach could potentially be adapted for the direct amidation of a suitable tert-leucine precursor, offering a more atom-economical and environmentally benign route.

Another area of exploration is the metal-free α-amination of amides . Research has demonstrated a stereoselective α-amination of amides using simple azides that proceeds under mild conditions. acs.org This method is particularly attractive due to its high chemoselectivity for amides, even in the presence of other carbonyl groups, and its potential for creating optically enriched products. acs.org Applying this methodology to a precursor amide could provide a direct and efficient route to this compound.

Furthermore, the use of N-tert-butanesulfinyl aldimines in stereoselective synthesis has proven effective for creating a variety of amino compounds. nih.gov The development of a synthetic strategy involving the reaction of a suitable organometallic reagent with a chiral N-tert-butanesulfinyl imine derived from a tert-leucine aldehyde could offer a highly controlled and versatile synthesis.

The table below summarizes potential novel synthetic approaches.

| Synthetic Approach | Key Features | Potential Advantages |

| Photoredox Catalysis | Visible light-mediated, use of radical precursors | Mild reaction conditions, high functional group tolerance, green chemistry |

| Metal-Free Amide Amination | Use of azides as nitrogen source | High chemoselectivity, potential for high stereoselectivity, avoids transition metals |

| N-tert-Butanesulfinyl Aldimines | Use of chiral sulfinyl imines as electrophiles | High diastereoselectivity, well-established methodology |

Advanced Analytical Methodologies for Trace Analysis and Complex Mixture Characterization

As the interest in this compound grows, the need for sophisticated analytical methods for its detection and quantification, especially at trace levels and within complex matrices, will become critical.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for chiral analysis. nih.govnih.gov Future research should focus on developing specific HPLC methods using chiral stationary phases (CSPs) for the enantioselective separation of this compound from its (S)-enantiomer and other impurities. nih.gov The use of modern CSPs, such as those based on cellulose (B213188) and amylose (B160209) derivatives, could offer high resolution and sensitivity. nih.gov

Chiroptical sensing represents a rapid and efficient alternative for determining the absolute configuration and enantiomeric excess of chiral amines. nsf.gov This technique often involves the formation of a diastereomeric complex with a chiral sensor, which can be analyzed using circular dichroism (CD) spectroscopy. Developing a specific chiroptical sensing method for this compound would enable high-throughput screening and quality control.

For trace analysis, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization is a powerful tool. A study on the analysis of amino acids as their tert-butyldimethylsilyl derivatives demonstrated the feasibility of this approach for quantitative analysis. nih.gov Future work could involve developing a robust derivatization protocol for this compound to enhance its volatility and ionization efficiency for GC-MS analysis.

The table below outlines potential advanced analytical methodologies.

| Analytical Technique | Principle | Application for this compound |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Enantiomeric purity determination, impurity profiling |

| Chiroptical Sensing | Formation of a diastereomeric complex with a chiral sensor | Rapid determination of absolute configuration and enantiomeric excess |

| GC-MS with Derivatization | Separation of volatile derivatives by GC and detection by MS | Trace analysis, quantification in complex matrices |

Expansion of Derivatization Strategies for Broader Structural Diversity

The derivatization of this compound at its primary amine or amide functionalities can lead to a diverse library of new compounds with potentially unique properties.

One area of focus could be the synthesis of novel peptide structures . Incorporating this bulky and lipophilic amino acid derivative into peptides could influence their conformation and biological activity. nih.gov Studies on peptides containing tert-leucine have shown that this residue can induce specific secondary structures, such as β-turns and 310-helices. nih.gov

Another avenue is the development of novel organocatalysts . Chiral amines and their derivatives are widely used as organocatalysts in asymmetric synthesis. The unique steric and electronic properties of this compound could be exploited to design new catalysts for a variety of chemical transformations.

Furthermore, derivatization can be employed to create probes for biological studies . For instance, attaching a fluorescent tag or a biotin (B1667282) moiety to the molecule could enable its use in studying biological interactions and cellular uptake.

The table below presents potential derivatization strategies.

| Derivatization Strategy | Target Functionality | Potential Application |

| Peptide Synthesis | Primary amine | Creation of novel peptidomimetics with defined conformations |

| Catalyst Development | Primary amine and amide | Design of new organocatalysts for asymmetric synthesis |

| Bioconjugation | Primary amine | Development of molecular probes for biological research |

Deeper Theoretical Insights into Amide Bond Formation and Stereoselectivity

A thorough theoretical understanding of the properties and reactivity of this compound is crucial for guiding future experimental work.

Quantum mechanical calculations can provide insights into the mechanism of amide bond formation involving this sterically hindered amino acid derivative. Understanding the transition state energies and reaction pathways for different coupling reagents can help in optimizing synthetic protocols. General principles of amide bond formation involve the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. researchgate.net

Furthermore, theoretical studies can aid in understanding the origins of stereoselectivity in synthetic routes. By modeling the interactions in the transition states of asymmetric reactions, it is possible to predict which enantiomer will be preferentially formed, thus guiding the design of more effective chiral catalysts and auxiliaries. nih.gov

The table below highlights areas for theoretical investigation.

| Theoretical Approach | Focus of Investigation | Potential Insights |

| Conformational Analysis | Rotational barriers and preferred geometries | Understanding molecular shape and interaction potential |

| Reaction Mechanism Studies | Energetics of amide bond formation | Optimization of synthetic coupling conditions |

| Stereoselectivity Modeling | Transition state analysis of asymmetric reactions | Design of more efficient stereoselective syntheses |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high enantiomeric purity in (2R)-2-Amino-N,N,3-trimethylbutanamide?

- Methodological Answer : Enantioselective synthesis can be optimized using coupling agents (e.g., HATU) and chiral catalysts. For example, controlled temperature (20–25°C) and pH (neutral to slightly basic) minimize racemization during amide bond formation. Chiral auxiliaries or enzyme-catalyzed reactions (e.g., lipases) may enhance stereochemical control .

Q. Which analytical techniques are critical for confirming the stereochemical configuration of this compound?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) effectively resolves enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments can validate spatial arrangements of substituents. Polarimetry and X-ray crystallography provide complementary stereochemical confirmation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the pharmacological mechanisms of this compound?

- Methodological Answer :

- In vitro assays : Use fluorescence-based apoptosis assays (e.g., Annexin V staining) to evaluate tumor-suppressive activity .

- Receptor studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to GABA receptors or other neural targets .

- Metabolic profiling : LC-MS/MS tracks metabolic stability in hepatic microsomes to predict pharmacokinetics .

Q. What strategies address contradictions in stereochemical outcomes during scale-up synthesis?

- Methodological Answer :

- Process optimization : Use design of experiments (DoE) to evaluate solvent polarity (e.g., DMF vs. THF) and reaction time impacts on enantiomeric excess (ee).

- Racemization mitigation : Introduce low-temperature quenching or enzyme-mediated dynamic kinetic resolution .

- Data reconciliation : Compare batch-specific ee values via chiral HPLC and cross-validate with computational modeling (e.g., DFT calculations) .

Q. How do solvent systems influence the yield of this compound in amide coupling reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMAc) enhance solubility of intermediates, while additives like DIEA improve coupling efficiency. Solvent screening via high-throughput experimentation (HTE) identifies optimal combinations. For example, DMF at 20°C achieves >80% yield in HATU-mediated reactions .

Data Analysis & Mechanistic Studies

Q. What computational tools are effective for predicting the bioactivity of this compound derivatives?

- Methodological Answer :

- QSAR modeling : Train models using descriptors like logP, topological polar surface area (TPSA), and hydrogen-bonding capacity.

- Molecular docking : Simulate interactions with target proteins (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite .

- ADMET prediction : Tools like SwissADME or ADMETlab2.0 assess toxicity and bioavailability .

Q. How can researchers resolve discrepancies in biological activity data between enantiomers?

- Methodological Answer :

- Enantiomer-specific assays : Test (2R) and (2S) forms separately in dose-response studies.

- Target validation : CRISPR-Cas9 knockout models identify enantiomer-selective pathways.

- Meta-analysis : Aggregate data from multiple studies (e.g., IC50 values) and apply statistical weighting to address variability .

Experimental Design & Validation

Q. What in vivo models are suitable for evaluating the neuropharmacological effects of this compound?

- Methodological Answer :

- Rodent models : Use Morris water maze or forced swim tests to assess cognitive/antidepressant effects.

- Microdialysis : Monitor neurotransmitter levels (e.g., GABA, glutamate) in brain extracellular fluid.

- PK/PD integration : Correlate plasma concentration-time profiles with behavioral outcomes .

Q. How can reaction intermediates be stabilized during large-scale synthesis?

- Methodological Answer :

- Intermediate isolation : Employ flash chromatography or crystallization (e.g., using ethyl acetate/hexane).

- Protecting groups : Introduce tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to prevent degradation.

- Real-time monitoring : Use PAT (Process Analytical Technology) tools like ReactIR for kinetic control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.